

Application Notes and Protocols: Ouabain Dosage and Administration in Animal Models

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Compound of Interest

Compound Name: *Vavain*
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ouabain dosage and administration in various animal models. The information is intended to guide researchers in designing and executing preclinical studies involving this potent and specific Na⁺/K⁺-ATPase inhibitor.

Introduction

Ouabain, a cardiac glycoside, is a valuable tool in biomedical research due to its specific inhibition of the Na⁺/K⁺-ATPase enzyme. This inhibition leads to a cascade of cellular events, making it a subject of investigation for its roles in cardiovascular function, neurological disorders, and cancer.[1][2] Proper dosage and administration are critical for obtaining reliable and reproducible results in animal models. This document summarizes key quantitative data, details experimental protocols, and illustrates relevant biological pathways and workflows.

Quantitative Data Summary

The following tables provide a structured overview of ouabain dosages and their effects across different animal models and administration routes.

Table 1: Lethal and Toxic Doses of Ouabain in Animal Models

Animal Model	Administration Route	LD50 / Toxic Dose	Reference
Mouse	Intravenous (IV)	2.2 mg/kg (LD50)	[2]
Mouse	Intravenous (IV)	3.75 mg/kg (LD50 for octahydrate)	[3]
Mouse	Intravenous (IV)	2.2 mg/kg (LD50)	[4]
Mouse	Oral	5 mg/kg (LD50)	[5]
Mouse	Intraperitoneal (IP)	11 mg/kg (LD50)	[4]
Cat	Intravenous (IV)	39 ± 14 µg/kg (Toxic Dose - Arrhythmia)	[6]
Cat	Intravenous (IV)	62 ± 16 µg/kg (Lethal Dose)	[6]

Table 2: Therapeutic and Experimental Dosages of Ouabain in Animal Models

Animal Model	Application	Administration Route	Dosage	Duration	Key Findings	Reference
Rat (Wistar)	Heart Failure (post-MI)	Subcutaneous (SC) Infusion (osmotic minipumps)	14.4 mg/kg/day	2 weeks	Improved cardiac output	[7]
Rat (Wistar)	Hypertension	N/A	18 µg/kg	N/A	Increased blood pressure	[8]
Rat (Wistar)	Cardiac Preconditioning	Langendorff Perfusion	10 µM	4 minutes	Cardioprotective effects	[9]
Rat	Hypertension	N/A	~25 µg/day	8 weeks	Increased systolic blood pressure	[10]
Rat	Cardiac Contractility	N/A	25 µg/kg/day	15 days	Increased Na ⁺ ,K ⁺ -ATPase activity	[11]
Mouse	Cardiac Hypertrophy	Subcutaneous (SC) Infusion (osmotic minipumps)	50 µg/kg/day	4 weeks	Prevented cardiac remodeling	[12][13][14]
Mouse	Inflammation	Intraperitoneal (IP)	0.56 mg/kg	1-3 days	Anti-inflammatory effects	[15]

Mouse	Mania Model	Intraperitoneal (IP)	1.25 mg/kg	Single dose	Studied tissue distribution	[16]
Mouse	Cardiovascular Function	Intraperitoneal (IP)	1.5 mg/kg	Single dose	Increased blood pressure	[17]

Experimental Protocols

Preparation of Ouabain Solutions

Ouabain is typically available as ouabain octahydrate. It is crucial to account for the water of hydration when preparing solutions to achieve the desired concentration of the anhydrous form.

Materials:

- Ouabain octahydrate (Sigma-Aldrich or equivalent)
- Sterile saline (0.9% NaCl) or appropriate buffer (e.g., Krebs-Henseleit for isolated heart preparations)
- Sterile filters (0.22 μm)
- Vortex mixer
- Analytical balance

Protocol:

- Calculate the required mass of ouabain octahydrate based on the desired final concentration of anhydrous ouabain. The molecular weight of ouabain anhydrous is 584.65 g/mol, and ouabain octahydrate is 728.78 g/mol.
- Weigh the calculated amount of ouabain octahydrate using an analytical balance.
- Dissolve the ouabain in a small volume of the vehicle (e.g., sterile saline).

- Gently warm the solution if necessary to aid dissolution, but avoid boiling.
- Once fully dissolved, bring the solution to the final desired volume with the vehicle.
- Sterilize the solution by passing it through a 0.22 μm syringe filter.
- Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.

Administration Routes

The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the animal model.

This route provides rapid and complete bioavailability. It is often used for determining acute effects and lethal doses.

Animal Model: Mouse or Rat Procedure:

- Restrain the animal appropriately. For mice and rats, the lateral tail vein is commonly used.
- Disinfect the injection site with 70% ethanol.
- Use a small gauge needle (e.g., 27-30G for mice) to minimize tissue damage.
- Slowly inject the calculated volume of the ouabain solution. The maximum recommended IV injection volume for a mouse is < 0.2 ml.[\[18\]](#)
- Monitor the animal closely for any adverse reactions.

IP injection offers a relatively rapid onset of action, though slower than IV. It is a common route for administering substances in rodents.

Animal Model: Mouse or Rat Procedure:

- Restrain the animal, exposing the abdomen.
- The injection is typically given in the lower right quadrant of the abdomen to avoid the bladder and cecum.

- Use a 25-27G needle.
- Aspirate before injecting to ensure a vessel or organ has not been punctured.
- Inject the ouabain solution. The maximum recommended IP injection volume for a mouse is 2-3 ml.[18]

This method is ideal for chronic studies requiring continuous and controlled delivery of ouabain.

Animal Model: Mouse or Rat Procedure:

- Anesthetize the animal using an approved anesthetic protocol.
- Shave and disinfect the surgical area on the back of the animal.
- Make a small incision in the skin.
- Create a subcutaneous pocket using blunt dissection.
- Prime the osmotic minipump with the ouabain solution according to the manufacturer's instructions.
- Implant the minipump into the subcutaneous pocket.
- Close the incision with sutures or wound clips.
- Provide appropriate post-operative care, including analgesia.

Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the direct assessment of ouabain's effects on cardiac function independent of systemic influences.

Animal Model: Rat Procedure:

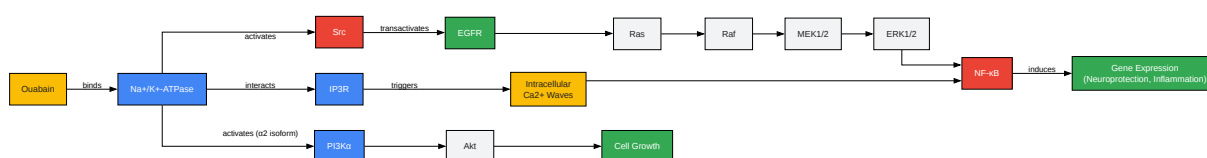
- Heparinize and anesthetize the rat.
- Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

- Cannulate the aorta on a Langendorff apparatus.
- Initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).
- Allow the heart to stabilize for a baseline period (e.g., 20 minutes).
- Introduce ouabain into the perfusate at the desired concentration (e.g., 10 μM) for a specified duration (e.g., 4 minutes).[9]
- Switch back to the ouabain-free buffer for a washout period.
- Monitor cardiac parameters such as left ventricular developed pressure (LVDP) and heart rate throughout the experiment.

Signaling Pathways and Experimental Workflows

Ouabain-Induced Signaling Pathways

Ouabain binding to Na⁺/K⁺-ATPase initiates a complex network of intracellular signaling cascades.

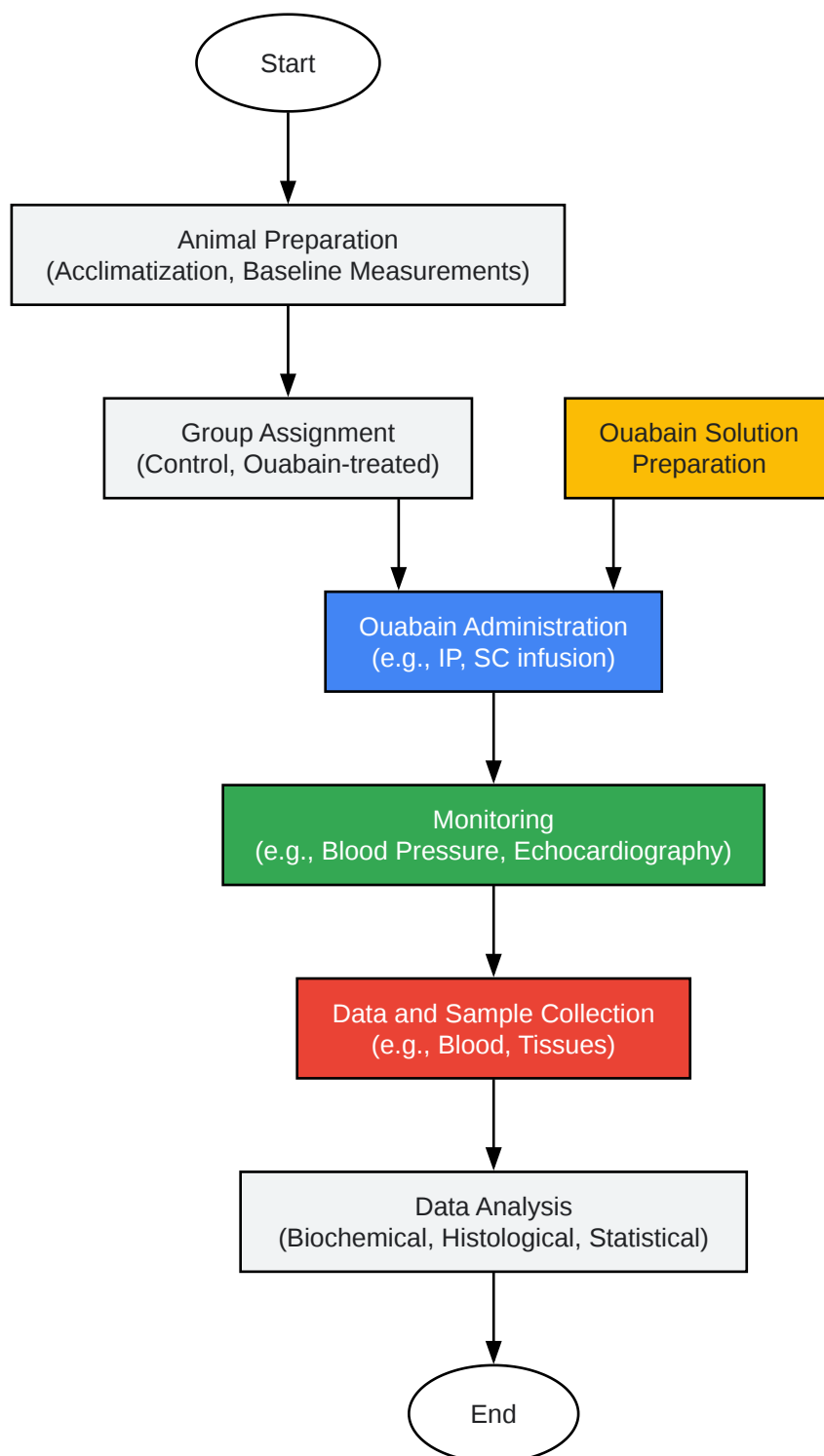


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Caption: Ouabain-induced intracellular signaling pathways.

Experimental Workflow for In Vivo Ouabain Administration

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of ouabain.



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Caption: A typical experimental workflow for in vivo ouabain studies.

Safety Precautions

Ouabain is highly toxic.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.[5] In case of accidental exposure, seek immediate medical attention.

By following these guidelines and protocols, researchers can safely and effectively utilize ouabain as a tool to investigate its diverse physiological and pathological roles in various animal models.

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